Cas no 117609-25-3 (3-Buten-1-ol, 2-amino-, (2S)-)

3-Buten-1-ol, 2-amino-, (2S)-, is a chiral amino alcohol with distinct optical and chemical properties. It exhibits high purity, ensuring reliable results in various applications. This enantiopure compound facilitates selective reactions and is particularly valuable in the synthesis of biologically active molecules. Its unique stereochemistry enhances the efficiency of synthetic routes, making it a preferred choice for research and development in the pharmaceutical and fine chemical industries.
3-Buten-1-ol, 2-amino-, (2S)- structure
3-Buten-1-ol, 2-amino-, (2S)- structure
Product Name:3-Buten-1-ol, 2-amino-, (2S)-
CAS No:117609-25-3
MF:C4H9NO
MW:87.1203610897064
MDL:MFCD07784025
CID:1206943
Update Time:2025-07-28

3-Buten-1-ol, 2-amino-, (2S)- Chemical and Physical Properties

Names and Identifiers

    • 3-Buten-1-ol, 2-amino-, (2S)-
    • (2S)-2-aminobut-3-en-1-ol
    • (2S)-1-Hydroxybut-3-en-2-amine
    • (2S)-2-Amino-3-buten-1-ol
    • 3-Buten-1-ol, 2-aMino-, (S)-
    • AKOS028108915
    • (S)-2-Amino-3-butene-1-ol
    • (S)-2-Aminobut-3-en-1-ol
    • AC1MC1CR
    • (S)-2-AMINO-BUT-3-EN-1-OL
    • CS-0089895
    • DTXSID60370352
    • MFCD07784025
    • 117609-25-3
    • RKBAYXYCMQLBCZ-BYPYZUCNSA-N
    • MDL: MFCD07784025
    • Inchi: 1S/C4H9NO/c1-2-4(5)3-6/h2,4,6H,1,3,5H2/t4-/m0/s1
    • InChI Key: RKBAYXYCMQLBCZ-BYPYZUCNSA-N
    • SMILES: OC[C@H](C=C)N

Computed Properties

  • Exact Mass: 87.06847
  • Monoisotopic Mass: 87.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 2
  • Complexity: 44.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • Color/Form: Yellow to Brown Sticky Oil to Semi-Solid
  • Density: 0.955±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 174.6±20.0 ºC (760 Torr),
  • Flash Point: 59.4±21.8 ºC,
  • Solubility: Soluble (939 g/l) (25 º C),
  • PSA: 46.25

3-Buten-1-ol, 2-amino-, (2S)- Security Information

3-Buten-1-ol, 2-amino-, (2S)- Pricemore >>

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3-Buten-1-ol, 2-amino-, (2S)- Suppliers

Amadis Chemical Company Limited
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(CAS:117609-25-3)3-Buten-1-ol, 2-amino-, (2S)-
Order Number:A13817
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):520.0
Email:sales@amadischem.com

Additional information on 3-Buten-1-ol, 2-amino-, (2S)-

3-Buten-1-ol, 2-amino-, (2S)- (CAS No. 117609-25-3): A Comprehensive Overview

3-Buten-1-ol, 2-amino-, (2S)- (CAS No. 117609-25-3) is a chiral compound that has garnered significant attention in the fields of organic chemistry, biochemistry, and pharmaceutical research. This compound, also known as (2S)-2-Aminobut-3-en-1-ol, is a key intermediate in the synthesis of various biologically active molecules and has potential applications in the development of new drugs and therapeutic agents.

The chemical structure of (2S)-2-Aminobut-3-en-1-ol features a chiral center at the second carbon atom, which imparts unique stereochemical properties to the molecule. The presence of both an amino group and an alcohol group on the same carbon chain makes it a versatile building block for synthetic chemistry. The chiral nature of this compound is particularly important in pharmaceutical applications, where enantiomeric purity can significantly affect the biological activity and safety of a drug.

Recent research has highlighted the importance of (2S)-2-Aminobut-3-en-1-ol in the synthesis of peptidomimetics and other bioactive compounds. Peptidomimetics are molecules that mimic the structure and function of peptides but often exhibit improved pharmacological properties such as enhanced stability, bioavailability, and reduced immunogenicity. The ability to precisely control the stereochemistry of (2S)-2-Aminobut-3-en-1-ol during synthesis is crucial for achieving high yields and purity of these peptidomimetics.

In addition to its role in peptidomimetic synthesis, (2S)-2-Aminobut-3-en-1-ol has been explored for its potential as a precursor in the development of novel antibiotics. The increasing prevalence of antibiotic-resistant bacteria has driven researchers to seek new classes of antibiotics with unique mechanisms of action. Studies have shown that derivatives of (2S)-2-Aminobut-3-en-1-ol can inhibit bacterial growth by disrupting essential cellular processes, making them promising candidates for further development.

The synthesis of (2S)-2-Aminobut-3-en-1-ol typically involves several steps, including the formation of an enolate intermediate followed by nucleophilic addition and subsequent reduction. Advanced synthetic methods such as asymmetric catalysis have been employed to achieve high enantiomeric excess (ee) values, ensuring that the desired enantiomer is produced with high purity. These methods are essential for producing pharmaceutical-grade materials that meet stringent regulatory standards.

Beyond its synthetic utility, (2S)-2-Aminobut-3-en-1-ol has also been studied for its biological activities. Research has shown that this compound can modulate various cellular pathways, including those involved in inflammation and cell signaling. For example, it has been reported to inhibit the production of pro-inflammatory cytokines in immune cells, suggesting potential applications in treating inflammatory diseases.

The pharmacokinetic properties of (2S)-2-Aminobut-3-en-1-ol have also been investigated to understand its behavior in biological systems. Studies have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it suitable for further development as a drug candidate. However, further research is needed to optimize its pharmacological properties and evaluate its safety profile in preclinical and clinical settings.

In conclusion, (2S)-2-Aminobut-3-en-1-ol (CAS No. 117609-25-3) is a versatile chiral compound with significant potential in various areas of chemical and pharmaceutical research. Its unique stereochemical properties make it an important intermediate in the synthesis of peptidomimetics and other bioactive molecules. Ongoing research continues to uncover new applications for this compound, highlighting its importance in the development of innovative therapeutic agents.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:117609-25-3)3-Buten-1-ol, 2-amino-, (2S)-
A13817
Purity:99%
Quantity:1g
Price ($):520.0
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